molecular formula C8H6FN3O B3226524 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone CAS No. 1256788-17-6

1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone

Cat. No.: B3226524
CAS No.: 1256788-17-6
M. Wt: 179.15 g/mol
InChI Key: XUXVBJMPKXQMGS-UHFFFAOYSA-N
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Description

1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone is a fluorinated pyrazolopyridine derivative characterized by a pyrazolo[3,4-b]pyridine core with a ketone group at position 3 and a fluorine atom at position 4. This compound serves as a critical intermediate in pharmaceuticals, notably in the synthesis of vericiguat (BAY 1021189), a soluble guanylate cyclase stimulator approved for chronic heart failure treatment . The fluorine substituent enhances metabolic stability and binding affinity to biological targets by modulating electronic effects and reducing susceptibility to oxidative degradation .

Properties

IUPAC Name

1-(5-fluoro-2H-pyrazolo[3,4-b]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c1-4(13)7-6-2-5(9)3-10-8(6)12-11-7/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXVBJMPKXQMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=C(C=NC2=NN1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856891
Record name 1-(5-Fluoro-2H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256788-17-6
Record name 1-(5-Fluoro-2H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone has several notable applications across different scientific domains:

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects, particularly in oncology. It has been shown to inhibit specific kinases involved in cancer cell proliferation, making it a promising candidate for cancer treatment .

Research indicates that this compound exhibits significant activity against various cancer cell lines. Its mechanism of action involves binding to the active sites of kinases, inhibiting their activity and disrupting downstream signaling pathways critical for tumor growth .

Chemical Biology

In chemical biology, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore modifications that could enhance its biological properties or reduce side effects .

Industrial Applications

Beyond medicinal uses, this compound may also find applications in developing new materials or as an intermediate in synthesizing other industrial chemicals. Its heterocyclic nature makes it suitable for various chemical reactions typical of nitrogen-containing compounds .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on several cancer cell lines. The results demonstrated that the compound effectively inhibited cell proliferation through kinase inhibition mechanisms. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Enzyme Inhibition

Another research project focused on the enzyme inhibitory properties of this compound. It was found to selectively inhibit certain kinases associated with cancer progression. The findings suggest that further exploration could lead to the development of targeted therapies that minimize off-target effects common in traditional chemotherapy .

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Applications Source
1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone Pyrazolo[3,4-b]pyridine 5-Fluoro, 3-ethanone High metabolic stability; used in vericiguat
1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone (CAS 889451-31-4) Pyrazolo[3,4-b]pyridine 3-ethanone (no fluorine) Lower metabolic stability; similarity score: 0.60
1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)ethanone (CAS 1256787-55-9) Pyrazolo[4,3-b]pyridine 6-ethanone Altered ring fusion; reduced target affinity
1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone (CAS 76006-01-4) Pyrazolo[3,4-c]pyridine 5-Methyl, 1-ethanone Different ring fusion; unstudied bioactivity
3-Chloro-1-(4-(4-methoxyphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)azetidin-2-one Pyrazolo[3,4-b]pyridine 3-Azetidinone, 4-methoxyphenyl Enhanced cytotoxicity in cancer models

Impact of Fluorine Substitution

The 5-fluoro group in the target compound confers distinct advantages:

  • Metabolic Stability: Fluorine reduces oxidative degradation rates compared to non-fluorinated analogs (e.g., CAS 889451-31-4) .
  • Electronic Effects : Electron-withdrawing fluorine enhances hydrogen bonding with target proteins, improving vericiguat’s efficacy .
  • Synthetic Challenges : Fluorination requires specialized reagents (e.g., Selectfluor), increasing synthesis complexity .

Stability and Degradation Pathways

Stress studies on vericiguat reveal that the 5-fluoro group mitigates alkaline degradation. Non-fluorinated analogs degrade into pyrimidine-triamine derivatives (e.g., DP1 in ), whereas the target compound forms more stable N-oxide derivatives under oxidative conditions .

Biological Activity

1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone is a heterocyclic compound belonging to the pyrazolopyridine family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment through its kinase inhibition properties.

  • IUPAC Name : 1-(5-fluoro-2H-pyrazolo[3,4-b]pyridin-3-yl)ethanone
  • Molecular Formula : C8H6FN3O
  • Molecular Weight : 179.15 g/mol
  • CAS Number : 1256788-17-6

The biological activity of this compound primarily involves its interaction with specific kinases. It acts as an inhibitor by binding to the active sites of these enzymes, disrupting their function and influencing cellular signaling pathways related to proliferation and survival. This mechanism is pivotal in its anticancer properties, as it can lead to the suppression of tumor growth.

Anticancer Activity

Research indicates that this compound exhibits significant inhibitory effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures show IC50 values in the low micromolar range against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:

CompoundTargetIC50 (µM)Selectivity
Example Compound ACDK20.36High
Example Compound BCDK91.8Moderate

These findings suggest that derivatives of this compound could be developed as targeted therapies for cancer treatment.

Enzyme Inhibition

In addition to its anticancer properties, this compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways. This includes:

  • Kinase Inhibition : Effective against CDK2 and CDK9.
  • Other Enzymatic Targets : Preliminary studies indicate potential activity against other kinases involved in signaling pathways.

Case Studies

Several studies have investigated the biological activity of pyrazolopyridine derivatives, including this compound:

  • Study on Antiproliferative Effects : In vitro assays demonstrated that this compound significantly reduced proliferation in HeLa and HCT116 cell lines, indicating its potential as a chemotherapeutic agent.
  • Selectivity Profiles : Research has shown that modifications in the pyrazolopyridine structure can enhance selectivity towards specific kinases, improving therapeutic efficacy while minimizing off-target effects.

Q & A

Q. What are the optimized synthetic routes for 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone, and how do reaction conditions impact yield and purity?

The synthesis of this compound often involves multi-step reactions, including cyclization and fluorination. For example, a patent () describes using Pd(OAc)₂ and PPh₃ as catalysts in a coupling reaction, followed by ammonolysis under reflux. Key parameters include:

  • Temperature control : Critical for avoiding side reactions (e.g., maintaining 0°C during acylation steps).
  • Catalyst selection : Pd-based catalysts improve regioselectivity in pyrazole ring formation.
  • Solvent choice : Polar aprotic solvents like dioxane enhance reaction efficiency . Automated flow reactors (mentioned in ) could further optimize scalability and reproducibility.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • ¹H/¹³C NMR : Confirm the presence of the ethanone carbonyl (δ ~200 ppm in ¹³C NMR) and fluorine substituent (splitting patterns in ¹H NMR).
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular formula (e.g., [M+H]⁺ peak matching C₈H₆FN₃O).
  • IR spectroscopy : Detect C=O stretching (~1700 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹) . X-ray crystallography (using SHELX software, ) resolves ambiguities in regiochemistry or crystal packing .

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

  • Accelerated degradation studies : Expose the compound to buffers (pH 1–13) at 40–60°C for 24–72 hours, followed by HPLC analysis to quantify degradation products.
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds.
  • Light sensitivity : Store samples in amber vials and monitor UV-vis spectral changes under controlled illumination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

  • Core modifications : Replace the 5-fluoro group with other halogens (Cl, Br) to evaluate electronic effects on enzyme binding (e.g., tubulin inhibition, as in ).
  • Side-chain variations : Introduce substituents at the pyridine or pyrazole rings to modulate lipophilicity (logP) and solubility. For instance, shows that adding thiophene or methoxyphenyl groups alters anti-cancer potency.
  • Bioisosteric replacements : Substitute the ethanone moiety with carboxylic acids or amides to improve metabolic stability .

Q. What mechanistic insights explain the compound’s role in inhibiting enzymes like GSK-3β or tubulin?

  • Docking simulations : Use software like AutoDock to model interactions between the compound’s fluorine atom and key residues (e.g., hydrogen bonding with tubulin’s Thr179).
  • Kinetic assays : Measure IC₅₀ values under varying ATP/substrate concentrations to determine inhibition mode (competitive vs. non-competitive).
  • Crystallographic data : Co-crystallize the compound with target enzymes to resolve binding conformations (see SHELX refinement in ) .

Q. How do conflicting bioactivity data across studies arise, and what experimental controls mitigate these discrepancies?

  • Purity thresholds : Ensure >95% purity via HPLC; impurities like unreacted intermediates (e.g., pyrazole precursors) may skew results.
  • Cell line variability : Test activity across multiple lines (e.g., HeLa vs. MCF-7) to account for genetic differences.
  • Solvent effects : Use DMSO at <0.1% concentration to avoid cytotoxicity artifacts .

Q. What strategies improve the compound’s pharmacokinetic profile in preclinical models?

  • Prodrug design : Mask the ethanone group as a ketal or ester to enhance oral bioavailability.
  • Microsomal stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation).
  • Plasma protein binding (PPB) : Use ultrafiltration to measure free fraction and adjust dosing regimens .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclizationPd(OAc)₂, PPh₃, Et₃N7892%
FluorinationTFAA, CH₂Cl₂, 0°C6588%
PurificationColumn chromatography (Hexane:EtOAc)>95%

Table 2. Comparative Bioactivity of Structural Analogs

AnalogModificationIC₅₀ (μM) vs. TubulinSolubility (mg/mL)
Parent5-Fluoro0.450.12
A5-Chloro0.380.09
B5-Bromo0.290.07
C5-Methoxy1.200.35

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone
Reactant of Route 2
1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone

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